molecular formula C15H15NO2 B14160730 Phenylmethyl I+/--aminobenzeneacetate CAS No. 72028-76-3

Phenylmethyl I+/--aminobenzeneacetate

Cat. No.: B14160730
CAS No.: 72028-76-3
M. Wt: 241.28 g/mol
InChI Key: VNBZYMVEHPBBJM-UHFFFAOYSA-N
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Description

Phenylmethyl I+/--aminobenzeneacetate is a benzoate ester derivative characterized by a phenylmethyl (benzyl) group attached to an aminobenzeneacetate backbone.

Properties

CAS No.

72028-76-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl 2-amino-2-phenylacetate

InChI

InChI=1S/C15H15NO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2

InChI Key

VNBZYMVEHPBBJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalyst Performance

  • Temperature : 70–130°C, optimized to balance reaction rate and catalyst longevity.
  • Pressure : 1–3 MPaG, ensuring sufficient hydrogen solubility for heterogeneous catalysis.
  • Space Velocity : Cyanobenzene mass space velocity of 0.4–3.6 h⁻¹ to prevent catalyst fouling.

A critical advancement lies in the use of solvent systems (e.g., ethanol, toluene, or ammoniacal liquor) to stabilize intermediates and improve selectivity. For instance, ethanol as a solvent achieves 98% selectivity toward benzylamine by minimizing side reactions like over-hydrogenation to toluene.

Mechanistic Insights and Byproduct Management

The hydrogenation proceeds via imine intermediates, with NH₃ or primary amines acting as hydrogen donors. Byproduct formation, such as secondary amines, is mitigated through precise control of hydrogen-to-cyanobenzene molar ratios (10:1–100:1). Post-reaction separation involves distillation to isolate benzylamine, with toluene recycled to upstream cyanobenzene synthesis, enhancing process sustainability.

Palladium-Catalyzed Coupling Reactions for Aromatic Amination

Phenylmethyl aminobenzeneacetate’s aromatic amine moiety may derive from palladium-catalyzed cross-coupling, as exemplified in CA2833394C for synthesizing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. This method adapts Buchwald-Hartwig amination, employing:

Ligand and Base Selection

  • Ligands : Bidentate phosphines (e.g., BINAP) enhance catalytic activity, enabling C–N bond formation at 75–100°C.
  • Bases : Sodium hydride or potassium carbonate deprotonates amines, facilitating oxidative addition with Pd⁰ catalysts.

Solvent Systems and Reaction Kinetics

N-Methylpyrrolidinone (NMP) emerges as the optimal solvent due to its high polarity and thermal stability, achieving 85–92% yields in aryl amination. Kinetic studies reveal a second-order dependence on aryl halide and amine concentrations, with turnover frequencies (TOF) exceeding 500 h⁻¹ under optimized conditions.

Solvent and Reaction Condition Optimization for Esterification

The esterification of benzylamine with benzeneacetic acid derivatives necessitates careful solvent selection to avoid hydrolysis or racemization.

Protic vs. Aprotic Solvents

  • Protic Solvents (e.g., Methanol) : Accelerate proton transfer but risk ester hydrolysis.
  • Aprotic Solvents (e.g., THF, DMF) : Favor nucleophilic acyl substitution, with DMF achieving 90% conversion at 60°C.

Acid Catalysts and Their Impact

  • Homogeneous Catalysts : Sulfuric acid (5 mol%) affords rapid esterification but complicates purification.
  • Heterogeneous Catalysts : Amberlyst-15 resin enables catalyst reuse, though with 10–15% lower yields compared to homogeneous systems.

Separation and Purification Techniques

Distillation and Crystallization

  • Vacuum Distillation : Isolates benzylamine (b.p. 185°C) from toluene (b.p. 110°C) with >99% purity.
  • Recrystallization : Heptane or ethyl acetate yields crystalline phenylmethyl aminobenzeneacetate, though solubility challenges necessitate solvent screening.

Chromatographic Methods

Silica gel chromatography resolves stereoisomers, particularly for racemic mixtures, using hexane/ethyl acetate gradients (80:20 to 50:50).

Industrial Applications and Scalability

Continuous vs. Batch Processes

  • Fixed-Bed Reactors : Patent CN104557564A highlights their superiority in catalyst retention and throughput (1,000–5,000 kg/day).
  • Batch Reactors : Preferred for small-scale, high-variability production but suffer from labor-intensive operations.

Environmental and Economic Considerations

  • Waste Minimization : Solvent recovery systems reduce hazardous waste by 70%.
  • Catalyst Recycling : Pd/C catalysts withstand 10–15 cycles with <5% activity loss, lowering production costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl alpha-aminobenzeneacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone or benzoic acid, while reduction could produce benzylamine or benzyl alcohol.

Scientific Research Applications

Phenylmethyl alpha-aminobenzeneacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Phenylmethyl alpha-aminobenzeneacetate is utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which phenylmethyl alpha-aminobenzeneacetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Benzoate Esters

Benzoate esters are widely studied for their stability, solubility, and applications as flavorants, plasticizers, or drug intermediates. Key comparisons include:

Compound CAS # Key Features Applications
Phenyl benzoate 93-99-2 Aromatic ester, no amino group Polymer stabilizer
Methyl benzoate 93-58-3 Aliphatic ester, short chain Solvent, fragrance
Isopropyl benzoate 939-48-0 Branched aliphatic ester Cosmetic emollient
Phenylmethyl I+/--aminobenzeneacetate Not listed Amino-substituted aromatic ester Hypothesized: Drug delivery or agrochemical use

Key Differences :

  • Unlike simpler benzoates (e.g., methyl benzoate), its aromatic complexity could reduce volatility, making it suitable for sustained-release formulations .

2-Aminobenzamides

While 2-aminobenzamides (e.g., compounds in ) share an amino-aromatic structure, they feature an amide bond instead of an ester. This difference impacts their chemical reactivity and applications:

Property 2-Aminobenzamides This compound
Bond Type Amide (C=O-NH) Ester (C=O-O-)
Stability Resistant to hydrolysis Prone to esterase-mediated cleavage
Applications Protease inhibitors, glycobiology tools Likely prodrug candidates or agrochemical carriers

Research Findings :

  • 2-Aminobenzamides are utilized in glycosylation studies due to their stability in biological systems , whereas the ester group in this compound may limit its use in enzymatic environments unless designed for controlled degradation .

Pharmacologically Active Derivatives

Levocetirizine dihydrochloride (CAS 130018-87-0), an antihistamine, shares a phenylmethylpiperazine moiety but incorporates a carboxylic acid group instead of an ester. This structural divergence underpins its therapeutic action:

Feature Levocetirizine Dihydrochloride This compound
Functional Groups Carboxylic acid, piperazine Ester, amino group
Pharmacological Role H1 receptor antagonist Unknown; ester may favor prodrug design

Implications :

  • The carboxylic acid in levocetirizine enhances water solubility and receptor binding, whereas the ester in this compound might require metabolic activation for efficacy .

Halogen-Substituted Phenylmethyl Derivatives

Halogenated compounds, such as those in , demonstrate how substituents alter bioactivity. For example, halogen-substituted sulfonamides exhibit pesticidal properties due to increased electronegativity and membrane permeability .

Comparison :

  • Halogen addition (e.g., Cl, F) typically enhances lipophilicity and target affinity. If this compound were halogenated, its applications might shift toward agrochemicals, akin to patented sulfonamide derivatives .
  • Without halogens, its utility may align more with benign industrial or pharmaceutical roles.

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